molecular formula C9H5ClF3NO B2787357 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile CAS No. 433938-69-3

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile

Cat. No. B2787357
M. Wt: 235.59
InChI Key: FAROZMXSBSQHOR-UHFFFAOYSA-N
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Patent
US07129233B2

Procedure details

To a solution of 3-chloro-5-trifluoromethoxybenzyl mesylate (8.2 g, 26.8 mmol; see step (i) above) in DMSO (50 mL) was added sodium cyanide (2.6 g, 53.6 mmol). The resulting heterogeneous solution was warmed to 50° C. and sonicated for 1 hour. The reaction was cooled and partitioned between Et2O and H2O. The organics were washed with H2O (2×) and brine (2×). The combined aqueous phases were extracted with Et2O (1×). The combined organics were dried (Na2SO4), filtered and concentrated under a low heat and partial vacuum to afford the sub-title compound (6.3 g, 100%) as a reddish volatile oil which was used in the next step without further purification.
Name
3-chloro-5-trifluoromethoxybenzyl mesylate
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
S(O[CH2:6][C:7]1[CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=[C:9]([Cl:18])[CH:8]=1)(=O)(=O)C.[C-:19]#[N:20].[Na+]>CS(C)=O>[Cl:18][C:9]1[CH:8]=[C:7]([CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=1)[CH2:6][C:19]#[N:20] |f:1.2|

Inputs

Step One
Name
3-chloro-5-trifluoromethoxybenzyl mesylate
Quantity
8.2 g
Type
reactant
Smiles
S(C)(=O)(=O)OCC1=CC(=CC(=C1)OC(F)(F)F)Cl
Name
Quantity
2.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sonicated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between Et2O and H2O
WASH
Type
WASH
Details
The organics were washed with H2O (2×) and brine (2×)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were extracted with Et2O (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under
TEMPERATURE
Type
TEMPERATURE
Details
a low heat

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CC#N)C=C(C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.